molecular formula C15H14N2O2S2 B2881753 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide CAS No. 1060968-92-4

4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide

Cat. No.: B2881753
CAS No.: 1060968-92-4
M. Wt: 318.41
InChI Key: IOZLWSWLSUBSJM-UHFFFAOYSA-N
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Description

4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 1,3-dithiolan ring and a hydroxypyridinyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3-dithiolan ring: This can be achieved by reacting a suitable dithiol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the benzamide core: The 1,3-dithiolan intermediate can be coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the hydroxypyridinyl group: This step might involve a nucleophilic substitution reaction where the benzamide intermediate reacts with a hydroxypyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The hydroxypyridinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the benzamide core.

    Substitution: Functionalized benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting diseases involving oxidative stress or specific enzyme pathways.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The dithiolan ring and hydroxypyridinyl group could play crucial roles in these interactions, either through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dithiolan-2-yl)-N-(3-hydroxyphenyl)benzamide: Similar structure but with a hydroxyphenyl group instead of a hydroxypyridinyl group.

    4-(1,3-dithiolan-2-yl)-N-(3-methoxypyridin-2-yl)benzamide: Similar structure but with a methoxypyridinyl group instead of a hydroxypyridinyl group.

Uniqueness

4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide is unique due to the presence of both the dithiolan ring and the hydroxypyridinyl group, which might confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-12-2-1-7-16-13(12)17-14(19)10-3-5-11(6-4-10)15-20-8-9-21-15/h1-7,15,18H,8-9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZLWSWLSUBSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060968-92-4
Record name 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide
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